CALCIUM SILICIDE

Overview

Description

Calcium silicide is an inorganic compound with the chemical formula CaSi₂. It is a silicide of calcium and appears as a whitish or dark grey to black solid. This compound is known for its high melting point of approximately 1033°C and its insolubility in water. This compound is primarily used in the manufacture of special metal alloys and pyrotechnics .

Mechanism of Action

Target of Action

Calcium silicide (CaSi2) is primarily targeted at silicon-based structures, particularly in the semiconductor industry . It forms on three types of templates: Si(111)7 × 7, 2D Mg2Si, and 3D Mg2Si . The compound’s primary role is to form a continuous Ca2Si layer on these templates .

Mode of Action

The interaction of this compound with its targets involves the deposition of calcium at 120°C, studied in situ by Auger and electron energy loss spectroscopy, and by differential optical reflectance spectroscopy . On an atomically clean silicon surface (Si(111)7 × 7), a mixture of Ca2Si with another this compound is found .

Biochemical Pathways

This compound affects the silicon-based pathways in the semiconductor industry. It forms a continuous Ca2Si layer on 2D and 3D Mg2Si templates . Layered siloxene nanosheet (SiNS), a derived 2D silicon material with –H and –OH functional groups synthesized from calcium disilicide (CaSi2), has attracted great interest .

Pharmacokinetics

It’s known that the formation of this compound proceeds with the growth of a silicon cap layer over the this compound layers at about 100°c .

Result of Action

The result of this compound’s action is the formation of a continuous Ca2Si layer on silicon-based templates . This layer is fully embedded in amorphous silicon, independent of the used template . The process also results in the redistribution of magnesium and calcium during the silicon cap growth, affecting the electronic properties of the structures .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other elements. For instance, the formation of this compound is studied during calcium deposition at 120°C . Moreover, it reacts with acids to form gaseous silicon hydride, which ignites spontaneously in air .

Biochemical Analysis

Biochemical Properties

Calcium silicide is primarily used in the manufacturing industry due to its physical properties

Cellular Effects

Its high biodegradation rate and poor strength limit its use in clinical applications

Molecular Mechanism

It is known that this compound can react with water to produce calcium hydroxide and silane, a compound of silicon and hydrogen . The specific interactions of this compound with biomolecules have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium silicide can be synthesized by reacting elemental calcium with silicon at high temperatures. One common method involves heating a mixture of calcium and silicon at around 850°C in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound typically involves smelting processes. The raw materials, calcium oxide and silicon dioxide, are reduced in an electric arc furnace. This process yields this compound along with by-products such as calcium oxide and silicon monoxide .

Types of Reactions:

Oxidation: this compound can undergo oxidation when exposed to air, forming calcium oxide and silicon dioxide.

Hydrolysis: When this compound reacts with water, it decomposes to produce calcium hydroxide and hydrogen gas.

Reduction: this compound can act as a reducing agent in various chemical reactions.

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen at elevated temperatures.

Hydrolysis: Reaction with water or moisture.

Reduction: Reaction with suitable oxidizing agents under controlled conditions.

Major Products Formed:

Oxidation: Calcium oxide (CaO) and silicon dioxide (SiO₂).

Hydrolysis: Calcium hydroxide (Ca(OH)₂) and hydrogen gas (H₂).

Reduction: Various reduced forms of metals and silicon compounds.

Scientific Research Applications

Calcium silicide has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of silicon-based materials.

Biology: Investigated for its potential use in biosensors and bioelectronics.

Medicine: Explored for its potential in drug delivery systems and medical imaging.

Industry: Utilized in the production of special metal alloys, pyrotechnics, and as a deoxidizer in steel manufacturing

Comparison with Similar Compounds

- Magnesium silicide (Mg₂Si)

- Strontium silicide (Sr₂Si)

- Barium silicide (Ba₂Si)

Calcium silicide stands out due to its specific uses in pyrotechnics and metal alloy production, making it a valuable compound in various industrial and scientific applications.

Biological Activity

Calcium silicide (CaSi2) is a compound primarily known for its applications in metallurgy and as a reducing agent. However, its biological activity has garnered attention in recent years, particularly in the fields of toxicology and biocompatibility. This article reviews the biological properties of this compound, focusing on its cytotoxicity, genotoxicity, and potential therapeutic applications.

This compound is composed of calcium and silicon, typically existing in a crystalline form. Its structure allows for various interactions with biological systems, which can lead to both beneficial and adverse effects depending on the concentration and exposure duration.

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on human cells. A study evaluating its impact on peripheral human blood lymphocytes found that at concentrations of 10 and 100 µg/mL, this compound significantly increased the frequency of chromosomal aberrations and sister-chromatid exchanges. These effects were dose-dependent, suggesting that higher concentrations correlate with increased cellular damage .

Table 1: Cytotoxic Effects of this compound

| Concentration (µg/mL) | Chromosomal Aberrations (%) | Sister-Chromatid Exchanges (%) |

|---|---|---|

| 0 | 2.5 | 1.0 |

| 10 | 15.3 | 5.2 |

| 100 | 30.7 | 12.8 |

Biocompatibility Studies

In contrast to its cytotoxic properties, some studies have explored the potential biocompatibility of calcium silicate-based materials in dental applications. Calcium silicate cements have been shown to promote osteoblastic activity in vitro, enhancing cell migration and proliferation . The biological response of these materials is often assessed using human osteoblastic cell lines (e.g., Saos-2), where they demonstrate significant increases in alkaline phosphatase activity, a marker of osteogenic differentiation.

Table 2: Biocompatibility of Calcium Silicate Cements

| Material | ALP Activity (thymolphthalein/min/L/OD) | Osteocalcin Expression (fold change) |

|---|---|---|

| Bio-C | 1078.6 | 4.88 |

| Biodentine | 1003 | N/A |

| ProRoot MTA | 1159 | 2.15 |

| MTA Repair HP | 1205 | 4.89 |

The biological activity of calcium silicate is attributed to several mechanisms:

- pH Increase : Upon hydration, calcium silicate releases calcium hydroxide, which raises the pH of the surrounding environment, potentially promoting cellular activities related to bone healing .

- Ion Release : The dissolution of calcium and silicon ions can stimulate cellular responses that favor tissue regeneration. Higher concentrations of silicon ions have been associated with inflammatory responses, which may be beneficial in controlled environments .

- Cellular Interaction : Calcium silicate materials interact with various cell types including dental pulp stem cells (DPSCs) and periodontal ligament stem cells (PDLSCs), enhancing their viability and promoting differentiation into osteoblasts .

Case Studies

A notable case study involved the use of calcium silicate-based materials in endodontic procedures where they were applied as root-end filling materials. The study highlighted improved healing outcomes compared to traditional materials due to enhanced biocompatibility and bioactivity .

Properties

InChI |

InChI=1S/Ca.2Si/q+2;2*-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCKHUMTXOCLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

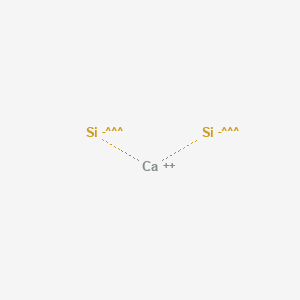

Canonical SMILES |

[Si-].[Si-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSi2 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium silicide appears as an off-white solid. Density 2.5 g / cm3., Solid; [IUCLID] Grey to black or brown solid with a repulsive odor; [NJ-HSFS] Grey crystalline powder; [Alfa Aesar MSDS] | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12737-18-7, 12013-56-8 | |

| Record name | CALCIUM SILICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.